Boc-amino-acetic acid diethylamide
Overview
Description
Boc-amino-acetic acid diethylamide is a compound that features a Boc (tert-butoxycarbonyl) protecting group attached to an amino-acetic acid diethylamide structure. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions, preventing unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-amino-acetic acid diethylamide typically involves the protection of the amino group of amino-acetic acid diethylamide using di-tert-butyl dicarbonate (Boc2O). The reaction is usually carried out in the presence of a base such as triethylamine or sodium bicarbonate to neutralize the by-products formed during the reaction . The reaction conditions are generally mild, and the Boc group can be introduced under both aqueous and anhydrous conditions .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction is monitored and controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Boc-amino-acetic acid diethylamide undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the Boc group.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl).
Substitution: Various acyl chlorides, anhydrides, and coupling agents like dicyclohexylcarbodiimide (DCC).
Major Products Formed
Deprotection: Amino-acetic acid diethylamide.
Substitution: Various substituted amides and peptides depending on the reagents used.
Scientific Research Applications
Boc-amino-acetic acid diethylamide is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme-substrate interactions and protein synthesis.
Medicine: As an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: In the production of fine chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of Boc-amino-acetic acid diethylamide primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino functionality, allowing for selective reactions at other sites of the molecule. Upon deprotection, the free amino group can participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Fmoc-amino-acetic acid diethylamide: Uses the fluorenylmethyloxycarbonyl (Fmoc) group for protection.
Cbz-amino-acetic acid diethylamide: Uses the carboxybenzyl (Cbz) group for protection.
Uniqueness
Boc-amino-acetic acid diethylamide is unique due to the stability of the Boc group under basic conditions and its ease of removal under mild acidic conditions. This makes it particularly useful in multi-step synthesis where orthogonal protection strategies are required .
Properties
IUPAC Name |
tert-butyl N-[2-(diethylamino)-2-oxoethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-6-13(7-2)9(14)8-12-10(15)16-11(3,4)5/h6-8H2,1-5H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZSEPNHPXXTKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70326805 | |
Record name | Boc-amino-acetic acid diethylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70326805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500871-60-3 | |
Record name | Boc-amino-acetic acid diethylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70326805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 500871-60-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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